molecular formula C18H19N3O6S B2914360 N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide CAS No. 953852-35-2

N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide

Cat. No. B2914360
M. Wt: 405.43
InChI Key: MUYRPASZXNXKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide , also known by its chemical formula C14H12N2O3 , is a synthetic organic compound. Let’s break down its key features:



  • Chemical Name : N-(2-methyl-4-nitrophenyl)benzamide

  • Molecular Weight : 256.26 g/mol

  • CAS Number : 104478-92-4

  • Structure : The compound consists of a benzene ring with a nitro group (NO2) and a morpholinosulfonyl group (SO2NR2) attached at specific positions.



Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its properties and interactions. The benzamide backbone provides stability, while the nitro and morpholinosulfonyl groups contribute to its reactivity and biological activity.



Chemical Reactions Analysis

N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide may participate in various chemical reactions, such as nucleophilic substitutions, amidation, and reduction. Investigating its reactivity with different reagents is essential for exploring its versatility.



Physical And Chemical Properties Analysis


  • Melting Point : The melting point of this compound provides insights into its crystalline structure and purity.

  • Solubility : Understanding its solubility in various solvents aids in formulation and delivery.

  • Stability : Investigate its stability under different conditions (e.g., temperature, pH) to assess shelf life.


Safety And Hazards


  • Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Researchers and industrial users should follow safety guidelines when working with this compound.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate or research tool.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.

  • Formulation : Develop suitable formulations for practical applications.


Remember that this analysis is based on available information, and further research is essential to uncover additional details about N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide . For specific references and in-depth studies, consult relevant scientific literature12.


properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-13-11-15(21(23)24)5-6-17(13)19-18(22)14-3-2-4-16(12-14)28(25,26)20-7-9-27-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYRPASZXNXKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide

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